molecular formula C26H32N2O6 B1447792 Fmoc-N-Me-Orn(Boc)-OH CAS No. 1793105-28-8

Fmoc-N-Me-Orn(Boc)-OH

Cat. No.: B1447792
CAS No.: 1793105-28-8
M. Wt: 468.5 g/mol
InChI Key: BQYJGTKBQHBSDE-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-Orn(Boc)-OH: is a complex organic compound with a unique structure that includes fluorenyl, methoxycarbonyl, and tert-butoxycarbonyl groups

Scientific Research Applications

Chemistry: The compound is used in the synthesis of peptides and peptidomimetics due to its ability to protect amino groups during peptide bond formation.

Biology: In biological research, it is used as a building block for the synthesis of bioactive peptides that can be used in drug discovery and development.

Industry: In the industrial sector, it is used in the production of high-purity peptides for various applications, including pharmaceuticals and biotechnology.

Mechanism of Action

Target of Action

The primary targets of (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, also known as Fmoc-N-Me-Orn(Boc)-OH, are typically proteins and peptides. This compound is a modified amino acid, and it is often used in the synthesis of peptides .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in the compound is a protecting group used in solid-phase peptide synthesis . It protects the amino group during the synthesis process. The compound interacts with its targets by forming bonds with other amino acids to create peptides . The tert-butyloxycarbonyl (Boc) group is another protecting group that prevents unwanted side reactions during synthesis .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It participates in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The compound’s Fmoc and Boc groups are removed during the synthesis process, allowing the amino acid to bond with others to form peptides .

Pharmacokinetics

Its bioavailability would depend on the specific context of its use, such as the type of peptide being synthesized and the conditions of the synthesis process .

Result of Action

The result of the compound’s action is the successful synthesis of peptides. By protecting the amino group during synthesis, the compound allows for the controlled formation of peptide bonds . The resulting peptides can have various molecular and cellular effects, depending on their specific structures and functions .

Action Environment

The action, efficacy, and stability of (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid are highly dependent on the environmental conditions of the synthesis process. Factors such as temperature, pH, and the presence of other chemicals can influence the compound’s effectiveness and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Orn(Boc)-OH typically involves multiple steps. The process begins with the protection of the amino group using fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled using standard peptide synthesis techniques, such as the use of coupling reagents like HATU or EDCI in the presence of a base like DIPEA. The final product is obtained after deprotection and purification steps.

Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amides or thioesters.

Comparison with Similar Compounds

Uniqueness: Fmoc-N-Me-Orn(Boc)-OH is unique due to its dual protecting groups (Fmoc and Boc), which provide enhanced stability and selectivity in peptide synthesis compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYJGTKBQHBSDE-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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